RAD51-IN-1 vs. B02: Improved Biochemical Potency in Strand Exchange Inhibition
RAD51-IN-1, an analogue of B02, demonstrates a 34% improvement in biochemical potency for inhibiting RAD51-mediated DNA strand exchange activity. The target compound achieves an IC50 of 18 µM , compared to the parent compound B02, which has an IC50 of 27.4 µM in the same assay format [1]. This represents a quantifiable gain in inhibitory efficiency at the molecular level.
| Evidence Dimension | IC50 for RAD51-mediated DNA strand exchange activity |
|---|---|
| Target Compound Data | 18 µM |
| Comparator Or Baseline | B02: 27.4 µM |
| Quantified Difference | 34% lower IC50 (improved potency) |
| Conditions | Cell-free DNA strand exchange assay (FRET-based for B02; agarose gel electrophoresis for RAD51-IN-1) |
Why This Matters
A lower IC50 indicates a higher biochemical potency, enabling the use of lower compound concentrations to achieve equivalent target inhibition, which can improve assay windows and reduce potential off-target effects in downstream cellular experiments.
- [1] Huang F, Motlekar N, Vens C, et al. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening. ACS Chem Biol. 2011;6(6):628-635. doi:10.1021/cb100428c. View Source
